molecular formula C8H15N B079230 Octahydroindolizine CAS No. 13618-93-4

Octahydroindolizine

Cat. No. B079230
CAS RN: 13618-93-4
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-UHFFFAOYSA-N
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Description

Octahydroindolizine is a chemical compound with a complex structure and notable for its presence in various synthetic routes and reactions. It is studied for its unique properties and potential applications in different fields of chemistry.

Synthesis Analysis

  • Wang et al. (2009) reported an enantioselective, organocatalytic one-pot synthesis of octahydroindolizine core structures, starting from glycine esters and using organocatalytic reactions (Wang, Kumano, Kano, & Maruoka, 2009).
  • Ihara et al. (1987) achieved stereocontrolled one-step syntheses of octahydroindolizine derivatives from α,β-unsaturated enamide esters under various conditions (Ihara et al., 1987).

Molecular Structure Analysis

  • Sonnet et al. (1979) examined several octahydroindolizines, including geometrical isomers, using 1H and 13C NMR spectroscopy, discussing their conformations (Sonnet, Netzel, & Mendoza, 1979).
  • Suresh et al. (2012) studied the molecular structure of a specific octahydroindolizine compound, noting its conformational features (Suresh et al., 2012).

Chemical Reactions and Properties

  • The research by Jammula et al. (2015) utilized a dehydrative annulation strategy for constructing the octahydroindolizine framework, demonstrating its potential for synthesizing pharmacologically important molecules (Jammula et al., 2015).
  • Tiecco et al. (2008) synthesized enantiomerically pure octahydroindolizines, highlighting the role of selenium in the cyclization reaction (Tiecco, Testaferri, Bagnoli, & Scarponi, 2008).

Scientific Research Applications

1. Medicinal Dendrobium Species

  • Application Summary: Octahydroindolizine alkaloids are found in Dendrobium plants, which are used in traditional Chinese medicine. These alkaloids have been isolated and identified since the 1930s . They are involved in the biosynthesis pathways of alkaloids in these plants .
  • Methods of Application: The biosynthesis pathways of each class of alkaloids are highlighted. Advances of the high-throughput sequencing technologies in the discovery of Dendrobium alkaloid pathways have been addressed .
  • Results or Outcomes: The composition of alkaloids and their biosynthesis pathways, including metabolic intermediates, alkaloid transporters, concrete genes involved in downstream pathways, and associated gene clusters, have remained unresolved scientific issues .

2. Indolizidine 167B

  • Application Summary: Octahydroindolizine is a key component in the synthesis of Indolizidine 167B, an amphibian indolizidine alkaloid . This compound was originally identified from the skin secretions of a frog belonging to the genus Dendrobates .
  • Methods of Application: The synthesis of Indolizidine 167B has been achieved from optically active ®-3-(pyrrol-1-yl)hex-1-ene. The key step is a highly regioselective hydroformylation reaction and a one-pot intramolecular cyclization providing a general approach to the indolizine nucleus .
  • Results or Outcomes: Indolizidine 167B acts as a noncompetitive blocker of neuromuscular transmission .

3. Enantioselective Synthesis

  • Application Summary: Octahydroindolizine is used in the enantioselective synthesis of octahydroindolizine (indolizidine) alcohol . This compound is a building block that has found applications within the pharmaceutical industry .
  • Methods of Application: The approach uses a Novozym 435-mediated kinetic resolution of racemic octahydroindolizine (indolizidine) alcohol as a key step .
  • Results or Outcomes: This method allows for the production of homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol .

4. One-Pot Methodologies for Alkaloid Scaffolds

  • Application Summary: Octahydroindolizine is used in the development of new one-pot methodologies for the modification or synthesis of alkaloid scaffolds .
  • Methods of Application: The method involves the use of an organocatalyst for one-pot construction of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine moieties with a high degree of stereoselectivity .
  • Results or Outcomes: This method allows for the efficient synthesis and modification of various classes of natural product alkaloids .

5. Analgesics

  • Application Summary: Octahydroindolizidines are used in the synthesis of analgesics .
  • Methods of Application: The synthesis involves the use of octahydroindolizidines of a specific formula, where A is a 3-7 carbon or hetero-containing ring, R1 is a substituent and x is 0-3 .
  • Results or Outcomes: The resulting compounds are used in pharmaceutical compositions for treating pain .

6. Enantioselective Synthesis

  • Application Summary: Octahydroindolizine is used in the enantioselective synthesis of octahydroindolizine (indolizidine) alcohol . This compound is a building block that has found applications within the pharmaceutical industry .
  • Methods of Application: The approach uses a Novozym 435-mediated kinetic resolution of racemic octahydroindolizine (indolizidine) alcohol as a key step .
  • Results or Outcomes: This method allows for the production of homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol .

7. One-Pot Methodologies for Alkaloid Scaffolds

  • Application Summary: Octahydroindolizine is used in the development of new one-pot methodologies for the modification or synthesis of alkaloid scaffolds .
  • Methods of Application: The method involves the use of an organocatalyst for one-pot construction of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine moieties with a high degree of stereoselectivity .
  • Results or Outcomes: This method allows for the efficient synthesis and modification of various classes of natural product alkaloids .

8. Analgesics

  • Application Summary: Octahydroindolizidines are used in the synthesis of analgesics .
  • Methods of Application: The synthesis involves the use of octahydroindolizidines of a specific formula, where A is a 3-7 carbon or hetero-containing ring, R1 is a substituent and x is 0-3 .
  • Results or Outcomes: The resulting compounds are used in pharmaceutical compositions for treating pain .

Future Directions

Considering the importance of the indolizine moiety, which includes Octahydroindolizine, it is believed that future research will increase the impact on the synthesis of biologically active indolizine derivatives in both academic and industrial settings .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929286
Record name Indolizidine
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Octahydroindolizine

CAS RN

13618-93-4
Record name δ-Coniceine
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Record name Octahydroindolizine
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Record name Indolizidine
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Record name Octahydroindolizine
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Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizine
Reactant of Route 2
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Reactant of Route 3
Octahydroindolizine
Reactant of Route 4
Octahydroindolizine
Reactant of Route 5
Octahydroindolizine
Reactant of Route 6
Octahydroindolizine

Citations

For This Compound
605
Citations
Y Hu, H Yang, X Ding, J Liu, X Wang, L Hu, M Liu… - Bioorganic …, 2020 - Elsevier
Six pairs of octahydroindolizine-type alkaloid enantiomers (1–6) including three new compounds [(−)-1/(+)-1, 2] were isolated from the stems of Dendrobium crepidatum. Their structures …
Number of citations: 25 www.sciencedirect.com
J Chastanet, G Roussi - The Journal of Organic Chemistry, 1985 - ACS Publications
8 double bonds and classical dipoles such as nitrones, 1 2 nitrile oxides, 3 and stabilized azomethine ylides. 4 Analogous unsubstituted ylides without stabilization of the carbanionic …
Number of citations: 47 pubs.acs.org
XQ Ding, YQ Zou, J Liu, XC Wang, Y Hu… - Journal of Asian …, 2021 - Taylor & Francis
A novel octahydroindolizine alkaloid, named dendrocrepidamine (1) with an unusual 18,19,19′-cyclopropanone-dendrocrepine skeleton, was isolated from the ethanol extract of the …
Number of citations: 7 www.tandfonline.com
CR MC MILLION - 1964 - search.proquest.com
… T itle of Thesis: The Synthesis of Spiro-(octahydroindolizine1, 3-indolines… isorhyncophylline have a spiro-(octahydroindolizine-1, 3-2-oxo-indoline) 4 … of spiro-(3-oxo-octahydroindolizine- …
Number of citations: 0 search.proquest.com
Y Hu, C Zhang, X Zhao, Y Wang, D Feng… - Journal of Natural …, 2016 - ACS Publications
A pair of racemic indolizidine enantiomers, (±)-homocrepidine A (1), and a piperidine derivative, homocrepidine B (2), were isolated from Dendrobium crepidatum along with the known …
Number of citations: 61 pubs.acs.org
FJ Ritter, IEM Rotgans, E Talman, PEJ Verwiel, F Stein - Experientia, 1973 - Springer
Aus Arbeiterinnen der AmeiseMonomorium pharaonis (L.) wurde 5-Methyl-3-butyl-octahydroindolizin isoliert. Dieses Pheromon übt eine starke Lockstoffwirkung auf die Arbeiterinnen …
Number of citations: 198 link.springer.com
YG Wang, T Kumano, T Kano, K Maruoka - Organic Letters, 2009 - ACS Publications
… conjugate adduct 5 with Hantzsch ester (6, 7) would proceed in a stereoselective manner to give pyrrolidine derivative 6 as an intermediate, which is susceptible to the acetal …
Number of citations: 178 pubs.acs.org
GWJ Fleet, JM Peach, PW Smith, GN Austin, PD Baird… - Tetrahedron, 1987 - Elsevier
An efficient synthesis of the p-toluenesulphonate salt of 3,6-dideoxy-3,6-imino 1,2-0-isopropylidene-α-D-glucofuranose (1) from glucose is reported; the potential of (1) in making …
Number of citations: 103 www.sciencedirect.com
G Pandey, SG Dumbre, S Pal, MI Khan, M Shabab - Tetrahedron, 2007 - Elsevier
… short, versatile, and enantioselective synthesis of 1-deoxy-8-epi-castanospermine (5), 1-deoxy-8-hydroxymethyl castanospermine (6), and (6S,7S,8R,8aR)-8-amino-octahydroindolizine-…
Number of citations: 36 www.sciencedirect.com
J Zhang, R Kolluri, SG Alvarez, MM Irving… - Organic & …, 2017 - pubs.rsc.org
A homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine 8 and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol 9, amine building blocks which have found …
Number of citations: 3 pubs.rsc.org

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